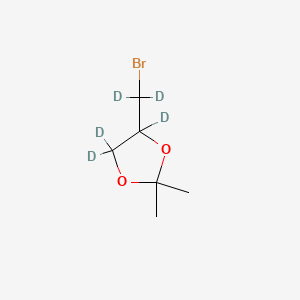

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Description

Properties

IUPAC Name |

4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-ZDGANNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Insights of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of DL-Isopropylideneglycerol-1-bromohydrin.[1] Stable isotope-labeled compounds are critical tools in drug discovery and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and for elucidating reaction mechanisms. The presence of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it invaluable for mass spectrometry-based applications. This guide summarizes the known chemical properties and provides a potential synthetic workflow.

Chemical and Physical Properties

Quantitative data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is sparse. The following tables present the available information for the deuterated compound and its more thoroughly characterized non-deuterated counterpart for comparative purposes.

Table 2.1: Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

| Property | Value | Reference(s) |

| CAS Number | 1346603-73-3 | [1][2] |

| Molecular Formula | C₆H₆D₅BrO₂ | [1][2] |

| Molecular Weight | 200.09 g/mol | [1][2] |

| Accurate Mass | 199.0256 | [2] |

| IUPAC Name | 4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | [2] |

| Physical Form | Colorless Oil | [1][3] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage | Store at 2-8°C, protected from air and light | [1] |

Table 2.2: Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-Deuterated Analog)

| Property | Value | Reference(s) |

| CAS Number | 36236-76-7 | [4][5] |

| Molecular Formula | C₆H₁₁BrO₂ | [4][5] |

| Molecular Weight | 195.05 g/mol | [4][5] |

| Boiling Point | 75°C @ 10 Torr | [5] |

| Density | 1.381 g/cm³ | [5] |

| Refractive Index | 1.4597 (20°C) | [5] |

| Physical Form | Colorless to light yellow liquid | [5] |

General Synthetic Protocol (Non-Deuterated Analog)

While a specific protocol for the d5-labeled compound is not available, the synthesis of the non-deuterated analog provides a viable synthetic route. The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the protection of a glycerol-derived starting material.[6]

3.1 Methodology

A common method involves the acetalization of 3-bromo-1,2-propanediol (bromomethyl ethylene glycol) with acetone.[6] The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, such as 3-bromo-1,2-propanediol-d5.

Experimental Procedure:

-

Reaction Setup: To a solution of bromomethyl ethylene glycol in acetone, add anhydrous magnesium sulfate as a dehydrating agent.

-

Reaction Conditions: Reflux the mixture for approximately 24 hours. The reaction should be monitored by a suitable technique (e.g., TLC or GC) to determine completion.

-

Workup: After cooling the reaction mixture to room temperature, filter off the magnesium sulfate.

-

Purification: Remove the solvent (acetone) from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Caption: General synthesis workflow for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Research and Drug Development

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane serves as a versatile chiral building block in organic synthesis. The dioxolane moiety is a common protecting group for diols, which can be readily removed under acidic conditions. The bromomethyl group is a reactive handle that can participate in various nucleophilic substitution reactions to introduce the protected glycerol backbone into more complex molecules.

While one supplier notes its use in the preparation of antiviral agents, specific examples or target pathways are not provided in the public literature.[1] As a building block, this compound does not have an intrinsic biological signaling pathway. Instead, it is used to construct larger, biologically active molecules. The properties of the final drug substance would determine the relevant signaling pathways. The deuterated form is particularly useful for pharmacokinetic studies (ADME - Absorption, Distribution, Metabolism, and Excretion) of the final compound, allowing for precise quantification via LC-MS/MS.

Conclusion

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a valuable, albeit sparsely documented, isotopically labeled building block for chemical synthesis. While detailed physicochemical and spectroscopic data are lacking, information from its non-deuterated analog provides a useful reference point for researchers. The primary application of this compound is in the synthesis of more complex molecules, where the deuterium labeling serves as a powerful tool for analytical and metabolic studies within the drug development pipeline.

References

- 1. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | 1346603-73-3 - Coompo [coompo.com]

- 2. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 [lgcstandards.com]

- 3. 4-(BroMoMethyl)-2,2-diMethyl-1,3-dioxolane-d5 CAS#: 1346603-73-3 [m.chemicalbook.com]

- 4. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated building block valuable in medicinal chemistry and drug development for introducing a stable isotopic label. The synthesis is a two-step process commencing with the ketalization of commercially available glycerol-1,1,2,3,3-d5, followed by the bromination of the resulting deuterated solketal intermediate.

Overall Synthetic Scheme

The synthesis proceeds through two sequential reactions:

-

Step 1: Ketalization - The formation of (R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5) from glycerol-1,1,2,3,3-d5 and acetone.

-

Step 2: Bromination - The conversion of the primary alcohol of Solketal-d5 to the corresponding bromide using an Appel reaction.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Solketal (Non-Deuterated Analogue)

The following table summarizes various reported conditions for the synthesis of non-deuterated solketal, which are directly applicable to the synthesis of the deuterated analogue.

| Catalyst | Acetone/Glycerol Molar Ratio | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Solketal Yield (%) |

| Amberlyst-46 | 6:1 | 60 | 30 min | ~85 | 84 |

| Amberlite IR 120 Na | 3:1 | 50 | 90 min | 75 | - |

| Sulfuric Acid | 6.9:1 | 62 | 10 h | >80 | - |

| Phosphotungstic Acid | 15:1 | 25 (Room Temp.) | 5 min | 99.2 | 97 |

| FeCl3/γ-Al2O3 | 10:1 | 25 (Room Temp.) | 30 min | 99.9 | 98.3 |

Table 2: Reagents for the Bromination of Solketal-d5 (Appel Reaction)

This table outlines the reagents for the conversion of the deuterated alcohol to the final product.

| Reagent | Molar Equivalent (relative to Solketal-d5) | Purpose |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol-d5 | 1.0 | Starting Material |

| Carbon Tetrabromide (CBr4) | 1.2 - 1.5 | Bromine Source |

| Triphenylphosphine (PPh3) | 1.2 - 1.5 | Reagent |

| Dichloromethane (DCM) | - | Solvent |

Experimental Protocols

Step 1: Synthesis of (R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

This protocol is adapted from established procedures for the synthesis of non-deuterated solketal.

Materials:

-

Glycerol-1,1,2,3,3-d5

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst (see Table 1)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Glycerol-1,1,2,3,3-d5 and a 6 to 10-fold molar excess of anhydrous acetone.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents relative to glycerol-d5).

-

Stir the reaction mixture at room temperature or gently heat to 40-60°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-4 hours, depending on the catalyst and temperature), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Solketal-d5.

-

The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

This protocol utilizes the Appel reaction for the bromination of the primary alcohol.

Materials:

-

(R/S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-d5 (Solketal-d5)

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Dichloromethane (DCM), anhydrous

-

Hexane

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Solketal-d5 (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel, washing with hexane or a hexane/ethyl acetate mixture to elute the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

-

The product can be further purified by vacuum distillation.

Mandatory Visualization

Caption: Synthetic pathway for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

In-Depth Technical Guide on the Structure Elucidation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This deuterated analog is a valuable tool in metabolic studies and as an internal standard in quantitative analyses. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and expected data, presented in a clear and structured format to aid researchers in its synthesis and characterization.

Overview of Structure Elucidaion Workflow

The structural confirmation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 involves a multi-step process, beginning with its synthesis from a commercially available deuterated precursor. Following synthesis and purification, a suite of spectroscopic techniques is employed to unequivocally confirm the molecular structure, including the position and extent of deuterium incorporation. The logical workflow for this process is depicted below.

Caption: Structure elucidation workflow from synthesis to spectroscopic confirmation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 are provided below.

Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

The synthesis is a two-step process starting from commercially available Glycerol-1,1,2,3,3-d5.[1][2]

Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

-

To a solution of Glycerol-1,1,2,3,3-d5 (1 equivalent) in acetone (10 equivalents), add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5. This intermediate can be used in the next step without further purification.

Step 2: Bromination to yield 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

-

Dissolve the crude 2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure and isotopic labeling pattern.

-

Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: To identify the presence and chemical environment of the non-deuterated protons.

-

¹³C NMR: To identify the carbon skeleton.

-

²H NMR (Deuterium NMR): To confirm the positions of deuterium incorporation.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and isotopic enrichment.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak and its isotopic distribution. Perform fragmentation analysis (MS/MS) to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

-

Instrumentation: A standard FTIR spectrometer.

-

Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analyses of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | s | 3H | C(CH₃)₂ |

| ~1.41 | s | 3H | C(CH₃)₂ |

| ~3.8-4.3 | m | 0H (residual protons) | -OCD₂- and -OCD- |

| ~3.3-3.5 | m | 0H (residual protons) | -CD₂Br |

Note: The signals for the dioxolane ring protons and the bromomethyl protons are expected to be absent or of very low intensity due to deuteration. The chemical shifts are estimated based on the non-deuterated analog.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~25.5 | C(CH₃)₂ |

| ~27.0 | C(CH₃)₂ |

| ~33.0 (multiplet, C-D coupling) | -CD₂Br |

| ~66.0 (multiplet, C-D coupling) | -OCD₂- |

| ~75.0 (multiplet, C-D coupling) | -OCD- |

| ~110.0 | C(CH₃)₂ |

Note: Carbons attached to deuterium will appear as multiplets with reduced intensity due to C-D coupling.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

| m/z (calculated) | Ion Formula | Description |

| 200.0155 | [C₆H₆D₅⁷⁹BrO₂]⁺ | Molecular Ion (M⁺) with ⁷⁹Br |

| 202.0134 | [C₆H₆D₅⁸¹BrO₂]⁺ | Molecular Ion (M⁺) with ⁸¹Br |

| 185.9994 | [C₅H₃D₅⁷⁹BrO₂]⁺ | [M - CH₃]⁺ |

| 187.9973 | [C₅H₃D₅⁸¹BrO₂]⁺ | [M - CH₃]⁺ |

| 121.0284 | [C₆H₆D₅O₂]⁺ | [M - Br]⁺ |

| 101.0706 | [C₅H₆D₅O]⁺ | [M - CD₂Br - O]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Predicted FTIR Spectroscopic Data

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990-2950 | Medium | C-H stretch (methyl groups) |

| 2200-2100 | Medium-Weak | C-D stretch |

| 1380, 1370 | Medium | C-H bend (gem-dimethyl) |

| 1250-1050 | Strong | C-O stretch (acetal) |

| ~650 | Strong | C-Br stretch |

Note: The C-D stretching vibrations are expected to appear at lower frequencies compared to C-H stretches (typically ~3000 cm⁻¹) due to the heavier mass of deuterium.[4]

References

An In-Depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 for Researchers and Drug Development Professionals

Introduction: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a versatile building block in organic synthesis. The strategic incorporation of deuterium atoms offers significant advantages in drug development, primarily by influencing the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical properties of this compound, the rationale for its use in research, and generalized experimental protocols for its application.

Core Physical and Chemical Properties

While specific experimental data for the physical properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 are not widely published, its properties can be reasonably estimated to be very similar to its non-deuterated (protio) analog. The primary differences will be in properties influenced by molecular weight.

| Property | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-deuterated) |

| Molecular Formula | C₆H₆D₅BrO₂[1] | C₆H₁₁BrO₂ |

| Molecular Weight | 200.09 g/mol [1] | 195.05 g/mol |

| CAS Number | 1346603-73-3[1] | 36236-76-7 |

| Appearance | Colorless oil | Colorless liquid |

| Boiling Point | Not specified (expected to be slightly higher than the protio analog) | 156-158 °C |

| Density | Not specified (expected to be slightly higher than the protio analog) | 1.063 g/mL at 25 °C |

| Solubility | Soluble in chloroform and dichloromethane; sparingly soluble in methanol. | Not specified, but expected to be soluble in common organic solvents. |

| Storage | Store at 4°C[1] | Store in a cool, dry, well-ventilated area. |

The Rationale for Deuteration in Drug Development: The Kinetic Isotope Effect

The primary motivation for using deuterated compounds in pharmaceutical research is to leverage the Kinetic Isotope Effect (KIE) . This phenomenon arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond.[2]

In drug metabolism, the cleavage of C-H bonds by metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is often a rate-limiting step in the breakdown and clearance of a drug from the body.[2] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly slowed down.[2]

This "deuterium switch" can lead to several desirable outcomes for a drug candidate:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer plasma half-life of the drug.[2]

-

Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, which can improve patient compliance.[2]

-

Increased Therapeutic Efficacy: Prolonged exposure to the active form of the drug can enhance its therapeutic effect.

-

Altered Metabolic Pathways: Slowing down a primary metabolic pathway can sometimes lead to an increase in metabolism through alternative pathways, which may produce fewer toxic metabolites.[3]

-

Reduced Inter-patient Variability: By minimizing metabolism through highly variable enzymes, deuteration can potentially lead to more predictable drug exposure across different patient populations.[4]

The following diagram illustrates the logical relationship of the kinetic isotope effect in the context of drug metabolism.

Experimental Protocols: Evaluating the Pharmacokinetic Profile of a Deuterated Compound

While specific experimental uses of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 are not detailed in the available literature, it would typically be used as a starting material or intermediate in the synthesis of a deuterated API. Once the final deuterated compound is synthesized, a key experiment is to compare its pharmacokinetic profile to its non-deuterated counterpart. The following is a generalized workflow for such a study.

Methodology for Comparative Pharmacokinetic Study

-

Synthesis and Formulation:

-

Synthesize both the deuterated and non-deuterated versions of the target API. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 would serve as a key intermediate in the synthesis of the deuterated compound.

-

Confirm the identity and purity of both compounds using analytical techniques such as NMR and mass spectrometry.

-

Prepare appropriate formulations of each compound for administration to the chosen animal model (e.g., dissolved in a suitable vehicle for oral gavage or intravenous injection).

-

-

In Vivo Study:

-

Select a suitable animal model (e.g., Sprague-Dawley rats).

-

Divide the animals into two groups: one to receive the deuterated compound and one to receive the non-deuterated compound.

-

Administer a single dose of the respective compounds to each animal.

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

-

Sample Processing and Analysis:

-

Process the blood samples to separate the plasma.

-

Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug in plasma.

-

Analyze the plasma samples to determine the concentration of the drug at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data for each animal.

-

Calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time required for the plasma concentration to decrease by half.

-

Clearance (CL/F): Volume of plasma cleared of the drug per unit time.

-

-

Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups to determine the impact of deuteration.

-

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a valuable tool for researchers and drug development professionals. Its primary utility lies in its role as a building block for synthesizing deuterated pharmaceutical compounds. The strategic use of deuteration, guided by an understanding of the kinetic isotope effect, can significantly improve the metabolic stability and overall pharmacokinetic profile of a drug, potentially leading to safer and more effective medicines. The experimental workflows outlined in this guide provide a foundational approach for evaluating the benefits of this "deuterium switch" in preclinical drug development.

References

Technical Guide: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated derivative of a versatile synthetic intermediate. Due to the limited availability of specific data for the deuterated compound, this guide also includes information on its non-deuterated analog, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, as a valuable reference.

Compound Identification and Properties

The key identifier for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is its CAS number. Physicochemical properties are crucial for its application in research and synthesis. While specific experimental data for the deuterated compound is scarce, the properties of the non-deuterated analog provide a strong baseline.

| Property | Value (Deuterated) | Value (Non-deuterated) |

| CAS Number | 1346603-73-3 | 36236-76-7 |

| Molecular Formula | C₆H₆D₅BrO₂ | C₆H₁₁BrO₂ |

| Molecular Weight | 200.09 g/mol | 195.05 g/mol |

| Physical Form | Oily Liquid | - |

| Color | Colorless | - |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol | - |

Synthesis

General Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-deuterated)

A common method for the synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane involves the acetalization of 3-bromo-1,2-propanediol with acetone.

Reaction Scheme:

Caption: General synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

Experimental Protocol (Reference for Non-deuterated Analog):

A detailed experimental protocol for a similar compound, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, is described in patent literature and can be adapted. The synthesis of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane would involve the reaction of 3-bromo-1,2-propanediol with acetone in the presence of an acid catalyst. The reaction mixture is typically stirred at room temperature, and the product is then isolated and purified by distillation.

Applications in Drug Development

Dioxolane derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. While specific applications of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 are not extensively documented, its non-deuterated counterpart and similar structures are utilized in several areas of drug discovery.

-

Enzyme Inhibitors: The dioxolane moiety can be incorporated into molecules designed to inhibit specific enzymes.

-

Antiviral and Antitumor Agents: Derivatives of 1,3-dioxolane have shown promise as antiviral and antitumor agents. The bromomethyl group provides a reactive handle for further chemical modifications to generate diverse compound libraries for screening.

-

Chiral Building Blocks: Chiral dioxolanes are used as starting materials for the enantioselective synthesis of complex drug molecules.

The deuteration in 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 makes it a valuable tool in pharmacokinetic studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug candidate, potentially leading to improved therapeutic properties such as a longer half-life.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane or its deuterated form in any specific signaling pathways. Its role is primarily that of a synthetic building block used to construct more complex molecules that may interact with biological targets.

Logical Workflow for Synthetic Application

The general workflow for utilizing 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in a drug discovery context would involve its reaction with a nucleophile to introduce the dioxolane moiety into a larger scaffold.

Caption: Synthetic application workflow in drug discovery.

This guide provides a foundational understanding of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 for its application in research and drug development. Further investigation into its specific synthesis and biological activity is warranted.

Technical Guide: Molecular Weight Determination of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a focused overview of the molecular weight characteristics of the deuterated stable isotope, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Isotopic labeling is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic studies and serving as an ideal internal standard for mass spectrometry-based assays. This document outlines the molecular weight specifications, presents a standard protocol for its experimental determination, and provides a logical workflow for analysis.

Molecular Weight and Isotopic Composition

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile building block in organic synthesis. Its deuterated isotopologue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, is specifically designed for use in quantitative bioanalytical studies. The incorporation of five deuterium atoms provides a distinct and stable mass shift from the unlabeled parent compound.

The molecular formula for the unlabeled compound is C₆H₁₁BrO₂.[1][2][3] The deuterated version, -d5, involves the substitution of five hydrogen atoms with deuterium.[4][5][6] Specifically, the labeling is at the bromomethyl and adjacent ring positions, corresponding to the IUPAC name 4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane.[4]

Data Summary

The following table summarizes the key quantitative data for both the unlabeled (light) and deuterated (heavy) forms of the compound.

| Property | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 |

| Molecular Formula | C₆H₁₁BrO₂ | C₆H₆D₅BrO₂ |

| Average Molecular Weight | 195.05 g/mol [1][2][3] | 200.09 g/mol [4] |

| Isotopic Label | None | Deuterium (d5) |

The theoretical increase in mass is derived from the replacement of five protium atoms (atomic mass ≈ 1.008 Da) with five deuterium atoms (atomic mass ≈ 2.014 Da).[7][8][9]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following protocol describes a standard method for the verification of the molecular weight of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS).

Materials and Reagents

-

Analyte: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

-

Solvent: Acetonitrile (ACN), HPLC-grade

-

Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50 v/v)

-

Reference Standard: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (unlabeled)

Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock solution to 1 µg/mL using the mobile phase.

-

Vortex the working solution for 30 seconds to ensure homogeneity.

-

Transfer the working solution to an autosampler vial for analysis.

Instrumentation and Parameters

-

Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

-

Infusion Flow Rate: 5 µL/min

-

Gas Temperature: 300 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage (Vcap): 3500 V

-

Fragmentor Voltage: 100 V

-

Mass Range: 50-500 m/z

-

Data Acquisition: Profile mode

Data Analysis

-

Acquire the mass spectrum for the infused sample.

-

Identify the protonated molecular ion [M+H]⁺.

-

Compare the observed m/z value with the theoretical m/z for the protonated deuterated compound. The expected ion should correspond to the molecular weight of 200.09 Da plus the mass of a proton.

-

Analyze the isotopic pattern to confirm the presence of bromine (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) and the mass shift corresponding to the d5 label.

Visualization of Analytical Workflow

The logical flow for confirming the molecular identity and purity of an isotopically labeled standard is crucial for its validation. The following diagram illustrates this process.

Caption: Workflow for MW confirmation of a stable isotope labeled standard.

References

- 1. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [amp.chemicalbook.com]

- 4. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 [lgcstandards.com]

- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | Milan System [milansystem.org]

- 6. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | SynGen Inc [syngeninc.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 9. buyisotope.com [buyisotope.com]

Technical Guide: ¹H NMR Spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the extensive deuteration in this isotopologue, this guide first presents the complete ¹H NMR spectral data for the non-deuterated parent compound, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, to serve as a foundational reference. Subsequently, the anticipated, simplified spectrum for the d5-labeled compound is discussed. This guide also includes a detailed experimental protocol for acquiring such spectra and a structural diagram for clarity.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its deuterated analogues are valuable building blocks in organic synthesis, particularly in the preparation of chiral compounds and labeled molecules for mechanistic studies and metabolic tracking in drug development. Understanding the ¹H NMR spectroscopic features of these compounds is crucial for their characterization and quality control. The d5 variant, with deuterium atoms at the C4, C5, and the bromomethyl positions, exhibits a significantly simplified ¹H NMR spectrum, which can be a powerful tool for specific proton--based analytical methods.

¹H NMR Spectral Data

The ¹H NMR spectral data for the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is summarized in the table below. This data is essential for understanding the origin of signals and for comparison with the deuterated analogue. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.35 - 4.25 | m | 1H | - | H4 |

| ~4.10 | dd | 1H | J = 8.4, 6.0 | H5a |

| ~3.85 | dd | 1H | J = 8.4, 6.8 | H5b |

| ~3.50 | dd | 1H | J = 10.4, 4.4 | CH₂Br (a) |

| ~3.40 | dd | 1H | J = 10.4, 6.0 | CH₂Br (b) |

| 1.42 | s | 3H | - | CH₃ (syn to C4 substituent) |

| 1.35 | s | 3H | - | CH₃ (anti to C4 substituent) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the Spectrum for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

In the deuterated isotopologue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, the protons at positions 4, 5, and on the bromomethyl group are replaced by deuterium atoms. Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much different frequency than protons and is not observed in a standard ¹H NMR experiment. Furthermore, the coupling between deuterium and the remaining protons is typically very small and often not resolved.

Consequently, the ¹H NMR spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is expected to be significantly simplified, showing only signals for the two methyl groups.

Expected ¹H NMR Spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5:

-

Two singlets corresponding to the two diastereotopic methyl groups.

-

The chemical shifts of these singlets are expected to be very close to those observed for the non-deuterated compound, i.e., around δ 1.42 and 1.35 ppm .

-

The integration of each singlet will correspond to 3 protons.

-

All other signals observed in the spectrum of the non-deuterated compound will be absent.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 12-16 ppm.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃ in CDCl₃) to δ 7.26 ppm, or the TMS signal to δ 0.00 ppm if used.

-

Integrate the signals to determine the relative number of protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, with the deuterated positions highlighted.

Caption: Molecular structure of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this deuterated compound.

Caption: Workflow for ¹H NMR analysis.

Technical Guide: 13C NMR Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the expected 13C NMR data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the absence of experimentally acquired 13C NMR data for the deuterated compound in the public domain, this guide presents predicted chemical shifts for the non-deuterated analogue, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, and discusses the anticipated effects of deuteration.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, dissolved in a common NMR solvent such as deuterochloroform (CDCl₃). These predictions are based on typical chemical shift ranges for carbons in analogous chemical environments.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |

| C1 | -C H₂Br | 30 - 40 |

| C2 | -O-C H-CH₂Br | 75 - 85 |

| C3 | -O-C H₂-CH- | 65 - 75 |

| C4 | -O-C (CH₃)₂-O- | 108 - 112 |

| C5, C6 | -C(C H₃)₂ | 25 - 30 |

Disclaimer: The chemical shift values presented are predictions for the non-deuterated analogue and may differ from experimental values for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Effects of Deuteration on the 13C NMR Spectrum

The deuteration at the C1, C2, and C3 positions in 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is expected to have the following effects on its 13C NMR spectrum compared to the non-deuterated compound:

-

Isotope Shift: The resonance of a carbon atom directly bonded to deuterium will typically shift to a slightly lower frequency (upfield) compared to a carbon bonded to protium. This is known as a deuterium isotope effect.

-

Carbon-Deuterium Coupling: The signals for the deuterated carbons (C1, C2, and C3) will exhibit splitting due to coupling with the deuterium atoms (spin I = 1). A carbon bonded to one deuterium will appear as a triplet (1:1:1 intensity ratio), and a carbon bonded to two deuteriums will appear as a quintet (1:2:3:2:1 intensity ratio).

-

Signal Intensity: The signal intensities for the deuterated carbons may be reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and potentially longer relaxation times.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.

1. Sample Preparation:

-

Solvent: A common solvent for this type of compound is deuterochloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent signal.

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is suitable.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.

-

Acquisition Time (AQ): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 2 to 5 seconds is common to allow for sufficient relaxation of the carbon nuclei.

-

Pulse Width: A 30° or 45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the solvent signal.

Mandatory Visualization

The following diagrams illustrate the molecular structure with atom numbering and a general workflow for 13C NMR analysis.

Caption: Molecular structure and atom numbering for 13C NMR assignment.

In-Depth Technical Guide: Mass Spectrometry of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry of the deuterated compound 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. Due to the limited availability of direct experimental data for this specific isotopologue, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures. It includes a comprehensive, hypothetical experimental protocol for acquiring a mass spectrum, presents predicted quantitative data in a tabular format, and visualizes the proposed fragmentation pathways and experimental workflow using Graphviz diagrams. This guide serves as a valuable resource for researchers working with deuterated standards and complex organic molecules in fields such as drug metabolism, pharmacokinetics, and environmental analysis.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its deuterated variants are important intermediates in organic synthesis. The incorporation of deuterium atoms provides a stable isotopic label, making 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 a useful internal standard for quantitative analysis by mass spectrometry. Understanding its behavior under mass spectrometric conditions is crucial for method development and data interpretation. This guide will explore the anticipated mass spectral characteristics of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted prominent ions and their relative abundances in the electron ionization (EI) mass spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The molecular weight of C6H6D5BrO2 is approximately 200.09 g/mol .[1] The presence of bromine is expected to produce a characteristic M+2 isotopic peak due to the natural abundance of the 79Br and 81Br isotopes.

| m/z (predicted) | Ion Structure (Proposed) | Relative Abundance (%) (Predicted) | Notes |

| 200/202 | [C6H6D5BrO2]+• | 5 | Molecular ion peak with Br isotope pattern. |

| 185/187 | [C5H3D5BrO2]+ | 40 | Loss of a methyl radical (•CH3). |

| 121 | [C5H6D5O2]+ | 10 | Loss of a bromine radical (•Br). |

| 106 | [C4H3D5O2]+ | 100 | Loss of a methyl radical from the m/z 121 ion. |

| 94/96 | [CHDBr]+• | 15 | Bromomethyl cation radical. |

| 73 | [C4H9O]+ | 20 | Fragment from the dioxolane ring. |

| 58 | [C3H6O]+• | 30 | Acetone radical cation. |

| 43 | [C3H7]+ | 60 | Isopropyl cation. |

Proposed Fragmentation Pathways

The fragmentation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 under electron ionization is predicted to proceed through several key pathways, primarily involving the cleavage of bonds alpha to the oxygen atoms and the loss of stable neutral fragments. The deuterium labeling is expected to influence the mass-to-charge ratio of the resulting fragments but not significantly alter the fundamental fragmentation mechanisms.

A primary fragmentation event is the loss of a methyl group from the isopropylidene moiety to form a stable oxonium ion. Another significant pathway involves the cleavage of the carbon-bromine bond. Subsequent fragmentations of the dioxolane ring can also occur.

Figure 1: Proposed primary fragmentation pathways for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Experimental Protocol

This section provides a detailed, representative protocol for the analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.

4.2. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.3. GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 60 °C |

| Initial Hold Time | 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C |

| Final Hold Time | 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Speed | 1000 amu/s |

4.4. Data Acquisition and Processing

Acquire the data in full scan mode. Process the resulting chromatograms and mass spectra using the instrument's data analysis software. Identify the peak corresponding to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 and extract its mass spectrum.

Figure 2: Experimental workflow for the GC-MS analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The predicted fragmentation patterns and the detailed experimental protocol offer a strong starting point for researchers utilizing this deuterated compound as an internal standard or in other applications requiring mass spectrometric analysis. While the provided data is predictive, it is based on well-established principles of mass spectrometry and serves as a robust framework for the development of specific analytical methods. Further empirical studies are recommended to validate and refine these predictions.

References

stability and storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. While specific experimental stability data for this deuterated compound is not extensively available in public literature, this guide infers its stability profile based on the known chemical properties of its constituent functional groups: a bromoalkane and a cyclic acetal (dioxolane). Furthermore, it considers the known effects of deuterium substitution on molecular stability. Recommendations for handling, storage, and a proposed experimental protocol for stability testing are provided to ensure the compound's integrity for research and development applications.

Introduction

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated organic compound of interest in pharmaceutical research and medicinal chemistry. The incorporation of deuterium in place of protium at the methyl positions of the dioxolane ring can alter metabolic pathways and reaction kinetics, a strategy often employed to enhance the pharmacokinetic properties of drug candidates.[1][2] The molecule's utility is intrinsically linked to its chemical purity and stability. This guide outlines the key factors affecting its stability and provides best-practice recommendations for its storage and handling.

The structure consists of two primary functional groups that dictate its chemical reactivity and stability:

-

A primary bromoalkane: This group is susceptible to nucleophilic substitution and elimination reactions.

-

A cyclic acetal (ketal): The 2,2-dimethyl-1,3-dioxolane ring is sensitive to acid-catalyzed hydrolysis.[3][4][5]

The deuterium labeling on the gem-dimethyl groups is expected to increase the strength of the C-D bonds compared to C-H bonds, a phenomenon known as the kinetic isotope effect.[1] While this enhances stability against reactions involving the cleavage of those specific bonds, it does not significantly alter the inherent reactivity of the bromoalkane or the acid-lability of the acetal functional group.

Chemical Stability and Potential Degradation Pathways

The primary degradation routes for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 can be inferred from its structure. The two most probable pathways are acid-catalyzed hydrolysis of the dioxolane ring and nucleophilic substitution at the bromomethyl group.

Acid-Catalyzed Hydrolysis

The 1,3-dioxolane ring is an acetal, which is stable under neutral and basic conditions but readily undergoes hydrolysis in the presence of acid and water.[6][7] This reaction is reversible and would yield acetone-d6 and 3-bromo-1,2-propanediol.[5] The presence of trace amounts of acidic impurities or exposure to an acidic environment, especially in the presence of moisture, can initiate this degradation.

Nucleophilic Substitution/Hydrolysis of the Bromomethyl Group

The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to attack by nucleophiles. Potential nucleophiles include water (leading to hydrolysis), alcohols, and other reagents. Hydrolysis of the bromomethyl group would result in the formation of (2,2-dimethyl-d5-1,3-dioxolan-4-yl)methanol and hydrobromic acid (HBr). The HBr generated can then catalyze the hydrolysis of the acetal ring, leading to a cascade of degradation.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

To maintain the integrity of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, strict storage and handling protocols are necessary. These recommendations are based on guidelines for its non-deuterated analog and related bromoalkanes.[8][9][10][11]

Storage Conditions

A summary of recommended storage conditions is presented in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. [10][11] | Minimizes thermal decomposition and reduces the rate of potential hydrolytic and substitution reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [10][11] | Prevents exposure to atmospheric moisture, which can lead to hydrolysis of both the acetal and the bromomethyl group. |

| Light Exposure | Protect from light. Store in an amber vial or a light-blocking outer container. | Bromoalkanes can be light-sensitive, potentially leading to radical formation and decomposition.[8] |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass vial with a PTFE-lined cap).[8] | Prevents leakage and ingress of moisture and air. Protects against potential corrosion from HBr formed upon decomposition.[12] |

| Chemical Segregation | Store separately from strong acids, bases, oxidizing agents, and nucleophiles.[8] | Avoids accidental contact and reaction with incompatible materials that could accelerate degradation. |

Handling Procedures

-

Inert Environment: Handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to moisture and air.

-

Aprotic Solvents: When preparing solutions, use dry, aprotic solvents to prevent hydrolysis and potential H/D exchange, which would compromise the isotopic labeling.

-

Avoid Contamination: Use clean, dry glassware and equipment. Avoid sources of acid or base contamination.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. The non-deuterated analog is known to cause skin and serious eye damage.[10]

Proposed Experimental Protocol for Stability Assessment

To generate empirical data on the stability of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a formal stability study is recommended. The following protocol outlines a potential approach.

Objective: To assess the stability of the compound under various temperature and humidity conditions over time.

Materials:

-

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

-

HPLC-grade acetonitrile and water

-

Reference standards for potential degradants (if available)

-

Environmental chambers set to specified conditions

-

HPLC-UV/MS system

Experimental Workflow:

Caption: Workflow for a comprehensive stability study.

Methodology:

-

Initial Analysis (T=0): Characterize the initial batch of the compound to establish baseline purity and identity.

-

Purity: Use a validated HPLC method to determine the initial purity.

-

Identity: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into individual, sealed vials for each time point and condition to avoid repeated opening of a master sample.

-

Place vials into controlled environmental chambers at various conditions, such as:

-

Long-term: -20°C (recommended storage)

-

Intermediate: 5°C / ambient humidity

-

Accelerated: 25°C / 60% relative humidity (RH) and 40°C / 75% RH

-

-

-

Time-Point Testing:

-

At predefined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.

-

Perform a visual inspection for any changes in color or appearance.

-

Analyze the sample by HPLC to determine the remaining percentage of the active compound and quantify any degradation products.

-

Use HPLC-MS to identify the mass of any significant impurities to aid in their structural elucidation, comparing them to the predicted degradation products.

-

-

Data Evaluation:

-

Tabulate the purity data for each condition and time point.

-

Identify and track the growth of any degradation products.

-

Use the data from accelerated conditions to predict the shelf-life under recommended storage conditions.

-

Conclusion

While 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 benefits from the increased bond stability conferred by deuteration, its primary stability concerns are dictated by its bromoalkane and acetal functionalities. The compound is susceptible to degradation via acid-catalyzed hydrolysis and nucleophilic substitution. To ensure its integrity, it is imperative to store the compound at -20°C under a dry, inert atmosphere, protected from light, and segregated from incompatible chemicals. Adherence to these guidelines and proper handling techniques will preserve the compound's purity for its intended applications in research and development. For long-term use, a formal stability study is recommended to establish a definitive shelf-life.

References

- 1. salamandra.net [salamandra.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. Bromohexane Chemical Properties, Uses, Safety Data & Supplier China | High Purity 1-Bromohexane Price & SDS [qiji-chem.com]

- 9. fishersci.ie [fishersci.ie]

- 10. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | 36236-76-7 [sigmaaldrich.com]

- 11. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

Navigating Drug Development: A Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, a deuterated building block of significant interest in pharmaceutical research. This document details its commercial availability, likely synthetic routes, and critical applications in the development of novel therapeutics, particularly in the realm of antiviral agents. The information is tailored for professionals engaged in drug discovery, medicinal chemistry, and pharmacokinetic studies.

Introduction: The Role of Deuterated Compounds in Modern Drug Discovery

Deuterium-labeled compounds, such as 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5, are powerful tools in pharmaceutical sciences. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can slow down metabolism at specific sites, leading to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolites. As such, deuterated analogues of active pharmaceutical ingredients (APIs) and their synthetic intermediates are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for understanding a drug's behavior in a biological system.

The non-deuterated form of this molecule, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, serves as a key chiral building block in the synthesis of various antiviral nucleoside analogues. These analogues are designed to inhibit viral replication and are investigated for treating infections caused by viruses like Varicella-Zoster Virus (VZV), Herpes Simplex Virus (HSV), and Epstein-Barr Virus (EBV). Consequently, the d5-labeled version of this compound is a crucial reagent for researchers to trace the metabolic pathway and assess the pharmacokinetic properties of these potential new antiviral drugs.

Commercial Availability and Specifications

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is available from a select number of specialized chemical suppliers, primarily as a research chemical. Toronto Research Chemicals (TRC) is a key manufacturer, with distribution through various international suppliers. Below is a summary of the available product specifications from leading vendors.

| Supplier/Distributor | Product Code | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Notes |

| Toronto Research Chemicals (TRC) | B685342 | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | 10 mg, 100 mg | Primary Manufacturer |

| LGC Standards | TRC-B685342 | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | 10 mg, 100 mg | Distributor for TRC |

| Fisher Scientific | 30334946, 30329715 | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | 10 mg, 100 mg | Distributor for TRC |

| Clearsynth Labs Limited | - | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | - | Listed on CPHI |

| Sura Cell | - | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | - | Research Chemicals Supplier |

| Nano diainc | - | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | - | Research Chemicals Supplier |

| SynGen Inc | - | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | - | Research Chemicals Supplier |

| Milan System | - | 1346603-73-3 | C₆H₆D₅BrO₂ | 200.09 | - | Research Chemicals Supplier |

Note: While Adheron Therapeutics lists the compound, it is marked as "Not Available For Sale". Purity for TRC products is typically >95% (HPLC), and a full analytical data package (NMR, HPLC, MS) is generally available upon request.

Experimental Protocols: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from commercially available glycerol-d8.

-

Acetal Protection: Reaction of glycerol-d8 with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the deuterated solketal (2,2-dimethyl-1,3-dioxolane-4-methanol-d5).

-

Bromination: Conversion of the primary alcohol of the deuterated solketal to a bromide. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide.

Detailed Proposed Methodology:

-

Step 1: Synthesis of (R/S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5

-

To a solution of glycerol-d8 (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude deuterated solketal.

-

Purify the product by vacuum distillation.

-

-

Step 2: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

-

Dissolve the purified deuterated solketal (1 equivalent) in anhydrous dichloromethane.

-

Add triphenylphosphine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Caption: Proposed synthetic pathway for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5.

Application in Pharmacokinetic (ADME) Studies

The primary application of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is in the synthesis of deuterium-labeled antiviral drug candidates for use in pharmacokinetic studies. By incorporating this deuterated building block, researchers can create a "heavy" version of the drug of interest. This labeled drug is chemically identical to the unlabeled version but can be distinguished by mass spectrometry.

This allows for highly accurate quantification of the drug and its metabolites in biological samples (e.g., plasma, urine, feces) during preclinical and clinical trials. This is particularly useful in "cassette dosing" studies, where multiple drug candidates are administered simultaneously, or to differentiate the administered drug from its endogenously produced counterparts.

Typical Experimental Workflow for ADME Studies:

-

Synthesis of Labeled Drug: Synthesize the antiviral drug candidate using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 as a starting material.

-

In Vitro Metabolic Stability: Incubate the labeled and unlabeled drug with liver microsomes or hepatocytes to assess the rate of metabolism and identify potential sites of metabolic attack. The deuterium labeling can help to determine if the dioxolane moiety is a metabolic "soft spot".

-

In Vivo Pharmacokinetic Study: Administer the labeled drug to animal models (e.g., rats, dogs).

-

Sample Collection: Collect blood, urine, and feces at various time points.

-

Sample Analysis: Extract the drug and its metabolites from the biological matrices and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass difference due to deuterium labeling allows for precise quantification.

-

Data Analysis: Determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Caption: Experimental workflow for using a d5-labeled drug in ADME/PK studies.

Conclusion

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a specialized but essential chemical tool for modern pharmaceutical development. Its commercial availability, though limited to specialized suppliers, enables its use in the synthesis of deuterium-labeled drug candidates. While a definitive published synthesis protocol is elusive, a chemically sound pathway can be proposed, starting from readily available deuterated precursors. The primary and most critical application of this compound is in conducting rigorous ADME and pharmacokinetic studies, which are fundamental to understanding the safety and efficacy of new drugs, particularly in the vital field of antiviral research. This guide provides a foundational understanding for researchers and professionals looking to leverage the power of isotopic labeling in their drug discovery and development programs.

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physical Properties

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. While specific physical and chemical data for the deuterated compound is limited, the properties of the non-deuterated analogue provide a crucial baseline for safe handling protocols.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H6D5BrO2 | LGC Standards[1] |

| Molecular Weight | 200.09 g/mol (deuterated) | LGC Standards[1] |

| Appearance | Colorless oil/liquid | ChemicalBook[2], Thermo Fisher Scientific[3] |

| Odor | Odorless | Thermo Fisher Scientific[3] |

| Solubility | Chloroform (sparingly), Dichloromethane, Methanol (sparingly) | ChemicalBook[2] |

| Storage Temperature | Refrigerator, under inert atmosphere | ChemicalBook[2] |

| Boiling Point | 85°C | TCI Chemicals[4] |

| Flash Point | 80 °C / 176 °F | Fisher Scientific[5] |

| Density | 1.36 g/cm³ | PubChem[6] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its flammability, skin and eye irritation, and potential for respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[6], Fluorochem[7], Sigma-Aldrich[8]

Pictogram:

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from standard laboratory safety practices and information extrapolated from the available Safety Data Sheets for the non-deuterated analogue.

3.1 Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

Caption: Personal Protective Equipment (PPE) workflow.

3.2 Chemical Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.

-

Handling:

-

Storage:

3.3 Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Caption: Spill response workflow.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][8] |

Source: Sigma-Aldrich[8], Thermo Fisher Scientific[3]

Section 4: Toxicological Information

No specific toxicological data is available for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. The information below is based on the non-deuterated analogue and the GHS classifications.

-

Acute Toxicity: Harmful if swallowed.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Section 5: Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustible liquid.[3][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[5]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Section 6: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][7][8] Do not allow to enter drains or waterways.[8]

This technical guide provides a framework for the safe handling of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 based on the best available data. Researchers, scientists, and drug development professionals are urged to exercise caution and adhere to all institutional safety protocols.

References

- 1. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 [lgcstandards.com]

- 2. 4-(BroMoMethyl)-2,2-diMethyl-1,3-dioxolane-d5 CAS#: 1346603-73-3 [m.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]